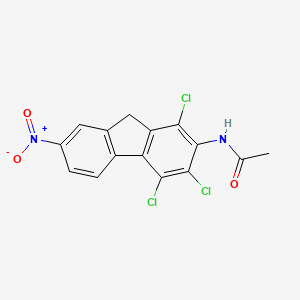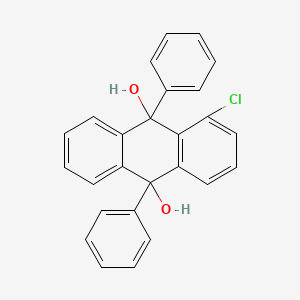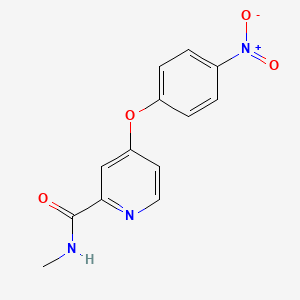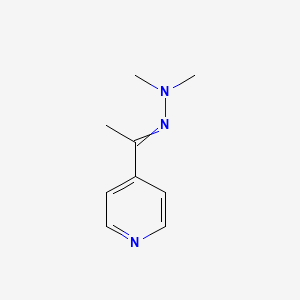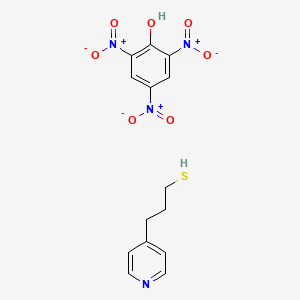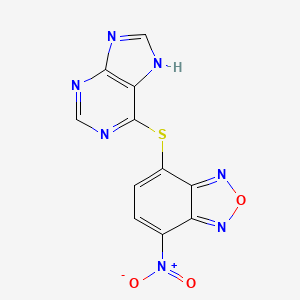
7-nitro-4-(7H-purin-6-ylsulfanyl)-2,1,3-benzoxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-nitro-4-(7H-purin-6-ylsulfanyl)-2,1,3-benzoxadiazole is a complex organic compound that features a benzoxadiazole ring substituted with a nitro group and a purinylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-4-(7H-purin-6-ylsulfanyl)-2,1,3-benzoxadiazole typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of the nitro group to the benzoxadiazole ring.
Thiol Substitution: Attachment of the purinylsulfanyl group via a thiol substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Substitution: The purinylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or catalytic hydrogenation.
Solvents: Common solvents include dimethyl sulfoxide (DMSO), acetonitrile, and ethanol.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzoxadiazoles: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
Fluorescent Probes: Benzoxadiazole derivatives are often used as fluorescent probes in chemical analysis.
Biology
Enzyme Inhibitors: Compounds with purine moieties can act as enzyme inhibitors, potentially useful in drug development.
Medicine
Anticancer Agents: Some benzoxadiazole derivatives have shown promise as anticancer agents.
Industry
Materials Science: Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action for 7-nitro-4-(7H-purin-6-ylsulfanyl)-2,1,3-benzoxadiazole would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
7-nitro-2,1,3-benzoxadiazole: Lacks the purinylsulfanyl group.
4-(7H-purin-6-ylsulfanyl)-2,1,3-benzoxadiazole: Lacks the nitro group.
Uniqueness
The combination of the nitro group and the purinylsulfanyl group in 7-nitro-4-(7H-purin-6-ylsulfanyl)-2,1,3-benzoxadiazole may confer unique properties, such as enhanced biological activity or specific electronic characteristics.
Properties
CAS No. |
84458-52-6 |
|---|---|
Molecular Formula |
C11H5N7O3S |
Molecular Weight |
315.27 g/mol |
IUPAC Name |
7-nitro-4-(7H-purin-6-ylsulfanyl)-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C11H5N7O3S/c19-18(20)5-1-2-6(8-7(5)16-21-17-8)22-11-9-10(13-3-12-9)14-4-15-11/h1-4H,(H,12,13,14,15) |
InChI Key |
WPEZIZWVHZBGSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1)SC3=NC=NC4=C3NC=N4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





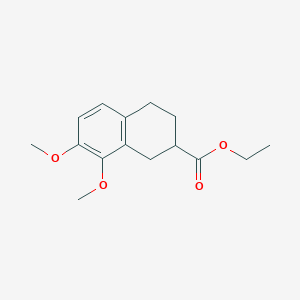
![2-[3-(2-Hydroxy-4,5-dimethylphenyl)-5,6-dimethyl-1-benzofuran-2-yl]benzoic acid](/img/structure/B14003861.png)
![N-(1-Hydroxy-7-methyl-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)benzamide](/img/structure/B14003863.png)
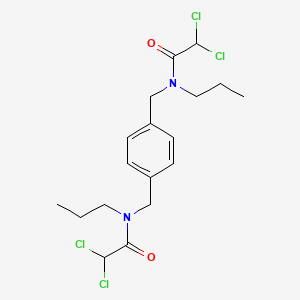
![2-[[5-(Naphthalen-1-ylmethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14003869.png)
